睾酮-16,16,17-D3 3-苯基丙酸酯

描述

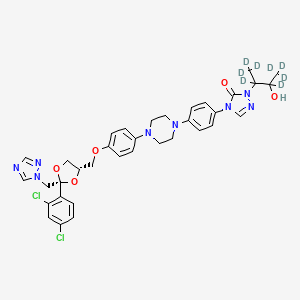

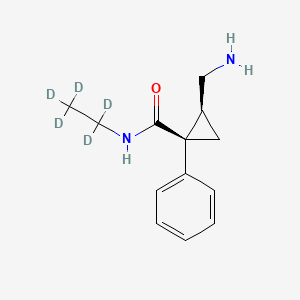

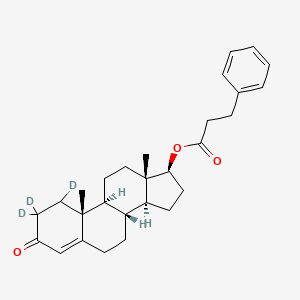

Testosterone-16,16,17-D3 3-Phenyl-propionate, also known as Androst-4-en-3-one-16,16,17-d3, 17-hydroxy-, (17β)-, (17β)-17-Hydroxyandrost-4-en-3-one-16,16,17-d3 , is a synthetic anabolic-androgenic steroid (AAS) and an androgen ester . It is a stable-labeled internal standard for testosterone testing or isotope dilution methods by GC/MS or LC/MS for sports testing, urine drug testing, or diagnostic testing .

Molecular Structure Analysis

The molecular formula of Testosterone-16,16,17-D3 3-Phenyl-propionate is C28H33D3O3 . Its molecular weight is 423.60 g/mol .Physical And Chemical Properties Analysis

Testosterone-16,16,17-D3 3-Phenyl-propionate has a molecular weight of 423.6 g/mol . It is a liquid form and is suitable for gas chromatography (GC) and liquid chromatography (LC) techniques .科学研究应用

Reference Material in Analytical Chemistry

Testosterone-16,16,17-D3 3-Phenyl-propionate can be used as a reference material in analytical chemistry . It is often used in gas chromatography (GC) and liquid chromatography (LC) techniques . This compound can serve as a stable-labeled internal standard for testosterone testing or isotope dilution methods .

Structural Analysis

The crystal structures of short esterified forms of testosterone, including propionate, phenylpropionate, and isocaproate ester, have been determined via single-crystal X-ray diffraction . This structural analysis can provide valuable insights into the properties and behaviors of these compounds .

Pharmaceutical Research

From a pharmaceutical perspective, the solubility of testosterone esters has been evaluated and correlated with the length of the ester . This information can be useful in the formulation of pharmaceutical products .

Performance Enhancing Drug

Testosterone and its derivatives are known to be used as performance-enhancing drugs . They promote muscle development and strength, which can be beneficial in sports and fitness contexts .

Therapeutic Applications

Testosterone and related steroids have therapeutic potential in a range of conditions such as wasting syndromes, severe burns, muscle and bone injuries, anemia, and hereditary angioedema . They are also used to relieve symptoms of low testosterone in men (male hypogonadism) and breast cancer in women, as well as for hormone therapy in transgender men .

作用机制

Target of Action

Testosterone-16,16,17-D3 3-Phenyl-propionate, a synthetic androstane steroid derivative of testosterone, primarily targets the androgen receptor . The androgen receptor is a nuclear receptor that is activated by binding of either of the androgenic hormones, testosterone, or dihydrotestosterone .

Mode of Action

The effects of Testosterone-16,16,17-D3 3-Phenyl-propionate in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors . It is a slow-release anabolic steroid no longer used commonly for the treatment of androgen deficiency or promotion of anabolic effects on muscles .

Biochemical Pathways

Testosterone-16,16,17-D3 3-Phenyl-propionate affects several biochemical pathways. It is converted into 5alpha-dihydrotestosterone (DHT) by the cytoplasmic enzyme 5alpha-reductase . DHT is a potent androgen that is responsible for the development and maintenance of masculine secondary sexual characteristics. It also plays a role in the growth and development of prostate and seminal vesicles .

Pharmacokinetics

It is known that testosterone propionate, a similar compound, is a slow-release anabolic steroid . This suggests that Testosterone-16,16,17-D3 3-Phenyl-propionate may also have a slow release and a short half-life, which could impact its bioavailability.

Result of Action

The molecular and cellular effects of Testosterone-16,16,17-D3 3-Phenyl-propionate’s action are primarily related to its role as an androgen. It promotes the development of male secondary sexual characteristics and has anabolic effects on muscles . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Testosterone-16,16,17-D3 3-Phenyl-propionate. For instance, lifestyle factors such as smoking, alcohol consumption, and physical stress can induce the production of reactive oxygen species (ROS), which can cause oxidative stress and negatively affect male reproductive functions . Additionally, vitamin D status has been associated with testosterone levels, suggesting that vitamin D deficiency could potentially impact the effectiveness of Testosterone-16,16,17-D3 3-Phenyl-propionate .

属性

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-1,2,2-trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O3/c1-27-16-14-21(29)18-20(27)9-10-22-23-11-12-25(28(23,2)17-15-24(22)27)31-26(30)13-8-19-6-4-3-5-7-19/h3-7,18,22-25H,8-17H2,1-2H3/t22-,23-,24-,25-,27-,28-/m0/s1/i14D2,16D/t16?,22-,23-,24-,25-,27-,28- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSXYDOROIURIP-XYLDBJRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2=CC(=O)C1([2H])[2H])CC[C@@H]4OC(=O)CCC5=CC=CC=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。